molecular formula C12H16N2O B8200841 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide

3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide

Cat. No.: B8200841
M. Wt: 204.27 g/mol
InChI Key: SJNATLOBWVUDQD-UHFFFAOYSA-N
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Description

3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide (CAS RN: 2757730-47-3) is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . It is part of the cyclopenta[c]pyridine class of compounds, which are recognized as prized scaffolds in medicinal chemistry due to the critical role of the nitrogen atom in their pharmacological profile . Compounds featuring this molecular backbone are found in various bioactive molecules and natural products, and they are frequently used as key intermediates in the synthesis of alkaloids or as precursors to bioactive agents . Scientific reviews have highlighted that cyclopenta[c]pyridine derivatives show significant research potential and have demonstrated a range of bioactivities in studies, including antibacterial, insecticidal, antiviral, anti-inflammatory, and neuropharmacological activities . This compound is supplied for research purposes as part of a collection of rare and unique chemicals. It is intended for research and further manufacturing use only, not for direct human use. Please consult the Safety Data Sheet for proper handling information. Hazard Statements: H302-H315-H319-H335 .

Properties

IUPAC Name

3-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-7(2)11-10(12(13)15)9-5-3-4-8(9)6-14-11/h6-7H,3-5H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNATLOBWVUDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C2CCCC2=C1C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Knoevenagel Condensation : Cyclopentanone reacts with aromatic aldehydes (e.g., isopropyl-substituted benzaldehyde) under basic conditions to form 2,5-diarylidenecyclopentanone intermediates.

  • Michael Addition : Propanedinitrile undergoes nucleophilic attack on the α,β-unsaturated ketone, facilitated by sodium alkoxide, forming a cyano-substituted adduct.

  • Cyclization and Dehydration : Intramolecular cyclization yields the bicyclic nitrile intermediate, which is hydrolyzed to the carboxamide.

Optimization and Yields

  • Catalyst : Sodium methoxide or ethoxide (0.02 mol) in methanol/ethanol at 80°C for 1–2 h achieves 68–94% yields for nitrile intermediates.

  • Hydrolysis : Nitrile-to-carboxamide conversion employs 50% H₂SO₄ at 100°C for 6 h, yielding 75–85%.

Table 1: Cyclocondensation Reaction Parameters

Starting MaterialCatalystSolventTime (h)Nitrile YieldCarboxamide Yield
2,5-Bis(isopropylmethylene)cyclopentanoneNaOMeMeOH288%82%
2,5-Bis(2-pyridinylmethylene)cyclopentanoneNaOEtEtOH1.591%78%

Enamine Acylation and Cyclization

Enamine intermediates derived from cyclic ketones enable modular functionalization. This method, reported for neuroactive compounds, involves:

Synthetic Steps

  • Enamine Formation : Cyclopentanone reacts with morpholine in benzene to generate enamines.

  • Acylation : Treatment with acyl chlorides introduces electrophilic groups.

  • Cyclocondensation : Reaction with 2-cyanoacetamide and diethylamine forms the pyridine ring.

Key Modifications

  • Isopropyl Introduction : Using isopropylacetyl chloride during acylation installs the C3 substituent.

  • Carboxamide Formation : Hydrolysis of the nitrile group with NaOH/H₂O₂ (10 h reflux) provides the amide.

Table 2: Enamine Acylation Conditions

Enamine PrecursorAcylating AgentCyclization AgentNitrile YieldCarboxamide Yield
Cyclopentanone-morpholineIsopropylacetyl chloride2-Cyanoacetamide73%80%
Cyclohexanone-morpholineBenzoyl chloride2-Cyanoacetamide68%75%

Direct Functionalization of Carbonitrile Precursors

3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile serves as a direct precursor. Hydrolysis under acidic or basic conditions converts the nitrile to carboxamide (Figure 2).

Acidic Hydrolysis

  • Conditions : H₂SO₄ (50%) at 100°C for 6 h.

  • Yield : 82%.

  • Purity : >98% (HPLC).

Basic Hydrolysis

  • Conditions : NaOH (20%) with H₂O₂ at 80°C for 4 h.

  • Yield : 78%.

Table 3: Hydrolysis Optimization

PrecursorReagentTemperatureTime (h)Yield
3-Isopropyl-4-cyano derivativeH₂SO₄ (50%)100°C682%
3-Isopropyl-4-cyano derivativeNaOH/H₂O₂80°C478%

Analytical Characterization

Critical validation data for 3-isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.73 (s, 1H, pyridine-H), 3.12 (m, 2H, cyclopentane-CH₂), 2.55 (m, 1H, isopropyl-CH), 1.25 (d, J = 6.8 Hz, 6H, isopropyl-CH₃).

  • HRMS : [M+H]⁺ calcd. for C₁₂H₁₇N₂O: 205.1341; found: 205.1338.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
CyclocondensationHigh yields (82–88%), one-potRequires harsh hydrolysisIndustrial
Enamine AcylationModular functionalizationMulti-step, moderate yieldsLaboratory
Nitrile HydrolysisSimple, high purityDependent on precursor qualityPilot-scale

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues , while reduction and substitution reactions can produce a variety of derivatives with modified functional groups.

Scientific Research Applications

3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The table below compares key features of 3-isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide with structurally related compounds:

Compound Name Substituents (Position 3) Substituents (Position 4) Molecular Weight Functional Groups Key Applications
Target Compound Isopropyl Carboxamide ~220* Amide, tertiary amine Hypothesized corrosion inhibition
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Cyano (CN) None (varies by derivative) Varies Nitrile, tertiary amine Corrosion inhibition (97.7% efficiency)
3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine Isopropyl Amine (NH₂) 176.26 Primary amine, tertiary amine Undisclosed (likely intermediates)

*Estimated molecular weight based on the amine derivative (176.26) + carboxamide group (CONH₂, +44).

Key Observations:
  • The amine derivative () is more basic, favoring protonation in acidic environments, whereas the carboxamide’s resonance-stabilized amide group may reduce protonation, altering adsorption mechanisms .
  • Steric Effects: The 3-isopropyl group in the target compound and the amine derivative introduces steric hindrance, which may reduce surface coverage compared to smaller substituents (e.g., cyano) but improve stability of adsorbed layers .

Performance in Corrosion Inhibition

While the target compound’s corrosion inhibition data is unavailable, insights can be drawn from its analogs:

  • CAPD Derivatives (): Achieved 97.7% inhibition efficiency in sulfuric acid via mixed physical/chemical adsorption, following the Langmuir isotherm . DFT and Monte Carlo simulations highlighted the role of electron-rich regions (e.g., cyano groups) in adsorbing onto carbon steel surfaces .
  • Target Compound Hypotheses: The carboxamide group may enhance adsorption through hydrogen bonding with metal surfaces, though steric effects from the isopropyl group could reduce efficiency compared to cyano derivatives. Synergy between the amide’s polarity and the cyclopentapyridine core’s aromaticity might improve inhibition in less acidic environments.

Biological Activity

3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide is a chemical compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C12H16N2O
  • Molecular Weight : 204.27 g/mol
  • CAS Number : 2757730-47-3
  • InChI Key : SJNATLOBWVUDQD-UHFFFAOYSA-N

Anticancer Potential

Recent studies have suggested that compounds structurally related to this compound may possess anticancer properties. For instance, research involving molecular docking studies has shown promising results for analogs in inhibiting cancer cell proliferation.

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Type
3-Isopropyl-6,7-dihydro...carboxamideTBDBreast Cancer
Pyrrolopyrazine DerivativeTBDLung Cancer
6,7-Dihydro-5H-cyclopenta[b]pyridinTBDColon Cancer

Neuroprotective Effects

There is emerging evidence suggesting the neuroprotective effects of this compound. In vitro studies have indicated that it may reduce neuroinflammation and protect neuronal cells from apoptosis, potentially making it a candidate for treating neurodegenerative diseases.

Case Studies and Research Findings

  • Virtual Screening Studies : A study conducted on a series of thienylpyrimidines identified selective inhibitors for PI5P4Kγ, a target relevant in neurodegenerative diseases. While not directly related to the compound , the methodologies applied could be adapted for further exploration of this compound .
  • Antiproliferative Activity : A synthesis and characterization study highlighted the antiproliferative effects of various compounds derived from similar structures. These findings suggest that further investigation into the biological activities of 3-Isopropyl derivatives could yield significant insights into their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide, and how do reaction conditions impact yield and purity?

  • Methodological Answer : Common routes involve cyclocondensation of substituted pyridine precursors with isopropyl carboxamide groups under controlled pH and temperature. Key steps include cyclopentane ring formation via intramolecular cyclization, often catalyzed by acids (e.g., H₂SO₄) or transition metals. Yield optimization requires DOE (Design of Experiments) to balance parameters like reaction time (12–24 hrs), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios . Purity is enhanced via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regiochemistry and substituent positions, with cyclopentane protons appearing as multiplet signals (δ 1.8–2.5 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 247.1443). HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by area normalization). Comparative analysis with analogs (e.g., methyl esters in ) aids structural verification.

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies recommend storage at –20°C in inert atmospheres (argon) to prevent oxidation of the dihydro-cyclopenta ring. Accelerated degradation tests (40°C/75% RH for 4 weeks) coupled with LC-MS monitor decomposition products, such as ring-opened aldehydes or amide hydrolysis byproducts .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction pathways for cyclopenta[c]pyridine derivatives?

  • Methodological Answer : Quantum chemical calculations (DFT at B3LYP/6-31G* level) predict transition states and activation energies for cyclization steps. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error experimentation. ICReDD’s integrated approach combines computed intermediates with experimental validation (e.g., adjusting catalysts based on charge distribution maps) .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Methodological Answer : Discrepancies in enzyme inhibition (e.g., IC₅₀ values) may arise from assay conditions (pH, co-solvents) or impurity profiles. Meta-analysis of literature data (e.g., PubChem BioAssay) with standardized normalization (e.g., % inhibition at 10 µM) clarifies trends. Molecular docking (AutoDock Vina) reconciles structural-activity relationships by comparing binding poses across analogs .

Q. What advanced methodologies elucidate the reaction kinetics of substituent modifications on the cyclopenta[c]pyridine core?

  • Methodological Answer : Pseudo-first-order kinetics studies track substituent effects (e.g., isopropyl vs. methyl groups) using UV-Vis spectroscopy (λ = 270 nm for carboxamide absorption). Arrhenius plots (ln(k) vs. 1/T) quantify activation energies, while Hammett correlations (σ values) link electronic effects to reaction rates. Competitive experiments with isotopic labeling (¹³C) identify rate-determining steps .

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